molecular formula C14H19NO3 B1505095 Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 497068-73-2

Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B1505095
M. Wt: 249.3 g/mol
InChI Key: IQSVBPWPSPPZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781454B2

Procedure details

To a solution of t-butyl 5-(acetyloxy)-3,4-dihydroquinoline-1(2H)-carboxylate (770 mg, 2.64 mmol) in 10 mL of MeOH was added potassium carbonate (365 mg, 2.64 mmol), and the resulting mixture was stirred for 2 hours at room temperature and then filtered and concentrated in vacuo. The crude material was purified on a silica gel column (5% to 35% EtOAc/hexanes) to afford the desired product.
Name
t-butyl 5-(acetyloxy)-3,4-dihydroquinoline-1(2H)-carboxylate
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][N:10]2[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][N:10]2[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16] |f:1.2.3|

Inputs

Step One
Name
t-butyl 5-(acetyloxy)-3,4-dihydroquinoline-1(2H)-carboxylate
Quantity
770 mg
Type
reactant
Smiles
C(C)(=O)OC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
365 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a silica gel column (5% to 35% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.